3-Methyl-4-(3-methylphenyl)-1,3-thiazole-2(3H)-thione
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Overview
Description
3-Methyl-4-(3-methylphenyl)-1,3-thiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(3-methylphenyl)-1,3-thiazole-2(3H)-thione typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction mixture is heated to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(3-methylphenyl)-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-4-(3-methylphenyl)-1,3-thiazole-2(3H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(3-methylphenyl)-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-phenyl-1,3-thiazole-2(3H)-thione
- 2-Methyl-4-phenyl-1,3-thiazole-5(4H)-thione
- 3-Methyl-4-(4-methylphenyl)-1,3-thiazole-2(3H)-thione
Uniqueness
3-Methyl-4-(3-methylphenyl)-1,3-thiazole-2(3H)-thione is unique due to its specific substitution pattern on the thiazole ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. Its specific interactions with molecular targets may also differ, leading to unique applications in various fields.
Properties
CAS No. |
110076-39-6 |
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Molecular Formula |
C11H11NS2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
3-methyl-4-(3-methylphenyl)-1,3-thiazole-2-thione |
InChI |
InChI=1S/C11H11NS2/c1-8-4-3-5-9(6-8)10-7-14-11(13)12(10)2/h3-7H,1-2H3 |
InChI Key |
OXWFGAWTJLTISC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=S)N2C |
Origin of Product |
United States |
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